7-Hydroxyhyoscyamine

Receptor Binding Molecular Docking Anticholinergic Activity

As the designated Atropine EP Impurity E, 7-Hydroxyhyoscyamine is the only acceptable reference standard for atropine quality control and ANDA submissions per Ph. Eur. and USP monographs. Unlike generic hyoscyamine or scopolamine, its dual mAChR/α1-adrenergic antagonism makes it irreplaceable for receptor crosstalk studies. As the key biosynthetic intermediate in the hyoscyamine-to-scopolamine pathway, it is also essential for H6H enzyme kinetics and metabolic engineering research. Substituting with any other tropane alkaloid will compromise method validation, impurity profiling, and regulatory compliance.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 949092-65-3
Cat. No. B1443824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyhyoscyamine
CAS949092-65-3
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1
InChIKeyWTQYWNWRJNXDEG-YFVFXCHESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyhyoscyamine (CAS 949092-65-3): A Critical Tropane Alkaloid Reference Standard and Biosynthetic Intermediate


7-Hydroxyhyoscyamine (CAS 949092-65-3), also known as 7β-hydroxyhyoscyamine, anisodamine, or Atropine EP Impurity E, is a naturally occurring tropane alkaloid and a key hydroxylated derivative of hyoscyamine [1]. It is found in plants of the Solanaceae family, including Datura and Anisodus tanguticus, and serves as a critical biosynthetic intermediate in the enzymatic pathway from hyoscyamine to scopolamine [2]. Structurally, it features a hydroxyl group at the 7-position of the tropane ring, which confers distinct physicochemical properties and pharmacological activity compared to its parent compounds [3]. This compound is essential for pharmaceutical analysis as a pharmacopeial reference standard (EP Impurity E) for atropine quality control [4]. In vivo, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and exhibits additional α1-adrenergic receptor antagonism [5].

Why 7-Hydroxyhyoscyamine (CAS 949092-65-3) Cannot Be Replaced by Other Tropane Alkaloids in Critical Applications


7-Hydroxyhyoscyamine occupies a unique niche that is not fulfilled by its parent compound hyoscyamine or its downstream metabolite scopolamine. While all three exhibit anticholinergic activity, 7-hydroxyhyoscyamine demonstrates a distinct pharmacological profile due to its dual antagonism at mAChRs and α1-adrenergic receptors, a property not shared by hyoscyamine or atropine [1]. Furthermore, its role as a specific biosynthetic intermediate in the hyoscyamine → scopolamine pathway makes it essential for metabolic engineering and pathway elucidation studies [2]. In analytical chemistry, 7-hydroxyhyoscyamine is designated as Atropine EP Impurity E, a specific pharmacopeial impurity marker critical for atropine quality control and ANDA submissions [3]. Substituting 7-hydroxyhyoscyamine with other tropane alkaloids in these contexts would result in inaccurate impurity profiling, compromised method validation, and failure to meet regulatory requirements [4].

Quantitative Evidence Guide: 7-Hydroxyhyoscyamine (CAS 949092-65-3) vs. Comparator Compounds


Receptor Binding Affinity: 7-Hydroxyhyoscyamine vs. Hyoscyamine in Docking Studies

In silico molecular docking analysis against a target protein revealed that 7-hydroxyhyoscyamine exhibits a more favorable binding energy compared to its parent compound hyoscyamine [1].

Receptor Binding Molecular Docking Anticholinergic Activity

Muscarinic Receptor Affinity: 7-Hydroxyhyoscyamine vs. Scopolamine and Atropine

In radioligand binding assays using rat brain membranes, 7β-hydroxyhyoscyamine exhibits comparable muscarinic receptor affinity to scopolamine and atropine [1].

Muscarinic Receptor IC50 Anticholinergic

Antibacterial Activity: 7-Hydroxyhyoscyamine MIC Values Against Clinical Isolates

7-Hydroxyhyoscyamine has demonstrated antibacterial activity against multiple pathogenic strains, with reported Minimum Inhibitory Concentration (MIC) values .

Antibacterial MIC Antimicrobial

Analytical Utility: 7-Hydroxyhyoscyamine as Atropine EP Impurity E in HPLC Method Development

7-Hydroxyhyoscyamine is designated as Atropine EP Impurity E and is essential for HPLC method validation and quality control of atropine pharmaceutical products [1].

HPLC Reference Standard Impurity Profiling

Physicochemical Properties: 7-Hydroxyhyoscyamine vs. Hyoscyamine (Structural and Predictive Data)

The introduction of a hydroxyl group at the 7-position alters key physicochemical properties compared to hyoscyamine, including increased molecular weight and predicted differences in pKa .

pKa LogP Physicochemical

Pharmacological Selectivity: 7-Hydroxyhyoscyamine (Anisodamine) vs. Atropine in Blood-Brain Barrier Penetration

Anisodamine (7β-hydroxyhyoscyamine) exhibits reduced blood-brain barrier penetration compared to atropine, resulting in lower central nervous system side effects [1].

Blood-Brain Barrier Selectivity Anisodamine

Optimal Application Scenarios for 7-Hydroxyhyoscyamine (CAS 949092-65-3) Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Quality Control

7-Hydroxyhyoscyamine is the designated Atropine EP Impurity E, essential for HPLC method validation and quality control in atropine sulfate drug substance and product testing [1]. Regulatory submissions (ANDAs) require this specific reference standard for impurity limit testing per Ph. Eur. and USP monographs [2]. Procurement is mandatory for analytical laboratories supporting atropine manufacturing or generic drug development [3].

Tropane Alkaloid Biosynthesis and Metabolic Engineering

As a key intermediate in the hyoscyamine → 6β-hydroxyhyoscyamine → scopolamine pathway, 7-hydroxyhyoscyamine is indispensable for studying hyoscyamine 6β-hydroxylase (H6H) enzyme kinetics and engineering enhanced scopolamine production in heterologous hosts [1]. Quantitative pathway flux analysis requires authentic standards of this intermediate for LC-MS/MS method development [2].

Pharmacological Research on Muscarinic and Adrenergic Receptors

7-Hydroxyhyoscyamine (anisodamine) serves as a dual mAChR/α1-adrenergic antagonist tool compound, enabling investigations into receptor crosstalk in microcirculation and septic shock models [1]. Its reduced blood-brain barrier penetration compared to atropine makes it particularly valuable for isolating peripheral anticholinergic effects without CNS confounding [2].

Natural Product Discovery and Antimicrobial Screening

The reported antibacterial activity of 7-hydroxyhyoscyamine against S. aureus, S. pyogenes, and E. coli positions it as a lead scaffold for developing novel antimicrobial agents [1]. Structure-activity relationship (SAR) studies comparing 6-hydroxy and 7-hydroxy isomers can elucidate the role of hydroxyl position in antibacterial potency [2].

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